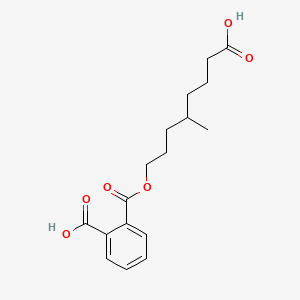

Mono-(7-carboxy-4-methylheptyl) Phthalate

Description

Contextualization of Phthalate (B1215562) Esters in Contemporary Environmental Science

Phthalate esters, commonly known as phthalates, are a group of synthetic chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). nih.govresearchgate.net Their extensive use means they are found in a vast array of consumer and industrial products, including building materials, automotive parts, food packaging, flooring, and toys. nih.govnih.govwikipedia.org

In environmental science, phthalates are categorized into two main groups based on their molecular weight, which influences their application and metabolic fate. nih.gov

Low-Molecular-Weight (LMW) Phthalates: These have alkyl side-chains with one to four carbons and are often used in personal care products and cosmetics. nih.gov

High-Molecular-Weight (HMW) Phthalates: With side-chains of five or more carbons, these are primarily used in PVC applications. nih.gov Di-iso-nonyl phthalate (DiNP), a prominent HMW phthalate, is a key example and is increasingly used as a replacement for other phthalates like Di(2-ethylhexyl) phthalate (DEHP). nih.gov

Because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or off-gas into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. nih.govresearchgate.netnih.gov This ubiquity has prompted significant research into their metabolic pathways and the development of reliable biomarkers for exposure assessment. nih.govjst.go.jp

Overview of Biotransformation Pathways for High Molecular Weight Phthalates

Once HMW phthalates enter the human body, they undergo a two-phase metabolic process. researchgate.net

Phase I Metabolism: The initial step involves hydrolysis by intestinal lipases and esterases, which cleaves one of the ester linkages of the parent phthalate diester to form its corresponding monoester metabolite. researchgate.netresearchgate.net For DiNP, this primary metabolite is mono-iso-nonyl phthalate (MiNP). nih.gov However, for HMW phthalates, this is just the beginning of a more complex biotransformation. The monoester undergoes further extensive oxidation of its alkyl side chain. nih.govresearchgate.net This oxidative process, often involving cytochrome P450 monooxygenase systems, creates secondary metabolites that are more water-soluble. frontiersin.orgnih.gov This extensive oxidation is a key characteristic of HMW phthalate metabolism and contrasts with that of LMW phthalates, which are primarily excreted as their monoesters. nih.govresearchgate.net

Phase II Metabolism: The oxidized metabolites can then be conjugated, for example with glucuronic acid, to further increase their water solubility and facilitate their excretion from the body, primarily in urine. nih.govnih.gov

This multi-step transformation is significant because the secondary, oxidized metabolites are often produced in much greater quantities than the primary monoester metabolite. nih.govresearchgate.net Consequently, measuring only the primary monoester can lead to a significant underestimation of exposure to the parent HMW phthalate. nih.govnih.gov

Mono-(7-carboxy-4-methylheptyl) Phthalate as a Key Oxidative Metabolite of Di-iso-nonyl Phthalate (DiNP) and Related Phthalates

This compound is a prominent secondary, oxidative metabolite of DiNP. nih.govresearchgate.net In scientific literature, it is also commonly referred to by synonyms and related acronyms such as mono(carboxyisooctyl) phthalate (MCIOP or MCOP) and cx-MiNP. nih.govnih.gov This compound is formed during Phase I metabolism through the oxidation of the isononyl side chain of the MiNP intermediate. nih.govnih.gov

Research has firmly established that this carboxylated metabolite, along with other oxidative products like mono(hydroxyisononyl) phthalate (MHINP) and mono(oxoisononyl) phthalate (MOINP), are the major urinary metabolites of DiNP in both rats and humans. nih.gov Studies have shown that the urinary concentrations of these oxidative metabolites are significantly higher and more frequently detected than those of the primary metabolite, MiNP. nih.govnih.gov In one study of 129 adults, MiNP was not detected in any samples, whereas the oxidative metabolites were found in the vast majority of participants, demonstrating their superiority as biomarkers of DiNP exposure. nih.gov The strong correlation between the urinary levels of these different oxidative metabolites further confirms they originate from a common parent compound, DiNP. nih.gov

The table below summarizes findings on the urinary detection of major DiNP metabolites, highlighting the prominence of oxidative metabolites like this compound (referred to as MCIOP in the source).

| Metabolite | Abbreviation | Type | Frequency of Detection (%) | Geometric Mean (ng/mL) |

|---|---|---|---|---|

| mono(carboxyisooctyl) phthalate | MCIOP | Oxidative | 97% | 8.6 |

| mono(hydroxyisononyl) phthalate | MHINP | Oxidative | 100% | 11.4 |

| mono(oxoisononyl) phthalate | MOINP | Oxidative | 87% | 1.2 |

| monoisononyl phthalate | MINP | Hydrolytic | 0% | Not Detected |

The consistent detection of this compound and its counterparts in human biomonitoring studies underscores their importance. nih.govnih.gov Their use as biomarkers provides environmental health researchers with a far more accurate and sensitive method for assessing widespread human exposure to DiNP, overcoming the limitations of earlier methods that focused solely on the hydrolytic monoester. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7-carboxy-4-methylheptoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGGGTKTEAEHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009359 | |

| Record name | 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936022-02-5 | |

| Record name | 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Biotransformation and Metabolic Pathways Leading to Mono 7 Carboxy 4 Methylheptyl Phthalate

Initial Hydrolysis of Parent Phthalate (B1215562) Diesters to Monoester Intermediates

The metabolic journey from the parent Di-iso-nonyl Phthalate (DiNP) to its various metabolites begins with a critical hydrolytic step. Phthalate diesters are rapidly cleaved in the body into their corresponding monoester forms by the action of esterases and lipases. nih.govmui.ac.ir This initial conversion is a prerequisite for subsequent oxidative reactions that lead to more polar and readily excretable compounds.

The cleavage of one of the two ester linkages in a phthalate diester is catalyzed by non-specific enzymes such as carboxylesterases and lipases, which are abundant in the body, particularly in the gut, liver, and blood. This enzymatic hydrolysis is a Phase I metabolic reaction that transforms the lipophilic parent diester into a monoester intermediate, unmasking a carboxylic acid group and making the molecule slightly more water-soluble.

Through enzymatic hydrolysis, Di-iso-nonyl Phthalate (DiNP) is converted into its primary metabolite, Mono-iso-nonyl Phthalate (MiNP). iarc.fr This reaction involves the removal of one of the isononyl alkyl chains, resulting in a molecule that retains a single esterified alkyl group while the other has been converted to a free carboxylic acid. The formation of MiNP is a crucial intermediate step, as this monoester is the direct substrate for the subsequent oxidative transformations that occur on the remaining alkyl chain.

| Compound Name | Abbreviation | Role in Pathway |

| Di-iso-nonyl Phthalate | DiNP | Parent phthalate diester |

| Mono-iso-nonyl Phthalate | MiNP | Primary monoester intermediate |

| Mono-(7-carboxy-4-methylheptyl) Phthalate | cx-MiNP | Secondary, oxidized metabolite |

Alkyl Chain Oxidation and Subsequent Carboxylation for this compound Synthesis

Following the initial hydrolysis to MiNP, the next phase of biotransformation involves the oxidation of the remaining isononyl alkyl side chain. This is a multi-step process that significantly increases the polarity of the metabolite, preparing it for eventual elimination from the body. nih.gov

The oxidative metabolism of the MiNP alkyl chain is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comresearchgate.net These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including phthalates. mdpi.comnih.gov Various CYP isozymes, located mainly in the liver, catalyze the introduction of oxygen into the alkyl side chain, initiating a cascade of oxidative reactions. mdpi.comnih.gov While multiple isoforms can be involved, their specific contributions can vary, leading to a range of oxidized metabolites. researchgate.net

The conversion of MiNP to this compound occurs through a series of sequential oxidation steps on the alkyl chain.

Hydroxylation: The process begins with CYP-mediated hydroxylation, where a hydroxyl group (-OH) is added to the alkyl chain, forming a hydroxylated metabolite (OH-MiNP). This can occur at various positions, including the terminal (ω) and sub-terminal (ω-1) carbons.

Oxidation to Oxo-Metabolite: The newly formed alcohol group is then further oxidized by cellular dehydrogenases to a ketone (oxo) group, creating an oxo-metabolite (oxo-MiNP).

Carboxylation: Finally, the oxo-metabolite undergoes further oxidation to yield a carboxylic acid group (-COOH), resulting in the formation of a carboxy-metabolite (cx-MiNP), such as this compound. iarc.frresearchgate.net This final metabolite is significantly more water-soluble than its precursors.

| Enzyme Family | Primary Role in Pathway | Specific Action |

| Esterases / Lipases | Phase I Metabolism (Hydrolysis) | Cleavage of one ester bond in DiNP to form MiNP. nih.gov |

| Cytochrome P450 (CYP) Enzymes | Phase I Metabolism (Oxidation) | Hydroxylation of the MiNP alkyl side chain. mdpi.comresearchgate.net |

| Dehydrogenases | Phase I Metabolism (Oxidation) | Oxidation of hydroxylated intermediates to oxo-metabolites. |

Conjugation Processes for Elimination of this compound

After the formation of oxidized metabolites like this compound, the body employs Phase II biotransformation reactions to further increase their water solubility and facilitate their excretion. nih.gov The primary conjugation process for phthalate metabolites is glucuronidation. nih.gov In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the metabolite. This conjugation makes the compound highly polar and an ideal substrate for urinary or biliary transporters, leading to its efficient removal from the body. acs.org Both the free (unconjugated) and conjugated forms of phthalate metabolites can be found in urine. nih.gov

Comparative Metabolic Profiles and Interspecies Differences in Phthalate Biotransformation

The biotransformation of high-molecular-weight phthalates, such as Diisononyl Phthalate (DINP), the parent compound of this compound (MCMHP), exhibits significant variability across different species. These differences are crucial for understanding the relevance of toxicological studies in animal models to human health. The metabolic pathways, while qualitatively similar, often show quantitative differences in the profile of excreted metabolites.

The primary metabolic pathway for DINP begins with Phase I hydrolysis, where non-specific esterases and lipases cleave one of the ester linkages to form the monoester metabolite, Monoisononyl Phthalate (MINP), and an isononyl alcohol. researchgate.netnih.gov This initial step is followed by extensive oxidative metabolism of the aliphatic side chain of MINP. This subsequent oxidation leads to the formation of various secondary metabolites, including hydroxylated, oxo (keto), and carboxylated products. nih.govnih.gov MCMHP is one such carboxylated secondary metabolite.

Interspecies differences are most apparent in the profile of these secondary oxidative metabolites found in urine. Studies comparing the metabolic fate of DINP in rodents and humans have revealed distinct variations.

Rodent Metabolism (Rats): In rats administered DINP, the monoester, MINP, is considered a minor urinary metabolite. nih.govnih.gov The majority of the parent compound undergoes further biotransformation. The aliphatic side chain of MINP is oxidized at various positions. Research has identified several major oxidative metabolites in rat urine, with a notable prevalence of carboxylated forms. Specifically, Mono(carboxyisooctyl) Phthalate (MCIOP) has been identified as the major urinary metabolite in DINP-dosed rats. nih.govnih.gov Other significant oxidative metabolites include Mono(hydroxyisononyl) Phthalate (MHINP) and Mono(oxoisononyl) Phthalate (MOINP). nih.gov The extensive oxidation in rats suggests a highly efficient metabolic processing of the monoester. nih.gov Furthermore, comparative studies between rats and mice have noted that the hepatic concentration of the monoester metabolite MINP was greater in mice than in rats, which may be linked to different dose-response observations in chronic toxicity studies. nih.govoup.com

Human Metabolism: Similar to rodents, human exposure to DINP results in the rapid metabolism of the parent compound, and the hydrolytic monoester, MINP, is typically found at very low concentrations or is undetectable in urine. nih.gov However, the profile of the major oxidative metabolites differs significantly from that observed in rats. In the human population, the most abundant urinary metabolite is typically the hydroxylated form, MHINP. nih.gov The carboxylated metabolite MCIOP and the oxo metabolite MOINP are also present in all samples, but generally at lower concentrations than MHINP. nih.govnih.gov This indicates a potential difference in the activity or specificity of the enzymes responsible for the ω- and (ω-1)-oxidation of the alkyl side chain between humans and rats.

The table below summarizes the comparative urinary metabolite profiles in rats and humans following exposure to DINP.

| Metabolite | Metabolite Type | Relative Abundance in Rats (Urine) | Relative Abundance in Humans (Urine) |

|---|---|---|---|

| Monoisononyl Phthalate (MINP) | Primary (Hydrolytic) | Minor | Minor / Not Detected |

| Mono(hydroxyisononyl) Phthalate (MHINP) | Secondary (Oxidative) | Major | Major (Typically most abundant) |

| Mono(carboxyisooctyl) Phthalate (MCIOP) | Secondary (Oxidative) | Major (Typically most abundant) | Major |

| Mono(oxoisononyl) Phthalate (MOINP) | Secondary (Oxidative) | Major | Major |

These interspecies variations underscore the complexities in extrapolating metabolic data from animal models to humans. The differing ratios of hydroxylated to carboxylated metabolites suggest that while the fundamental biotransformation pathways are conserved, the enzymatic kinetics and substrate preferences may vary significantly.

Analytical Methodologies for the Quantification of Mono 7 Carboxy 4 Methylheptyl Phthalate in Biological Matrices

Specimen Collection and Pre-analytical Considerations for Biomonitoring

The selection of an appropriate biological matrix and strict adherence to collection and handling protocols are critical for obtaining reliable biomonitoring data for MCMHP.

Urine is the preferred biological matrix for assessing exposure to non-persistent chemicals like phthalates. researchgate.net This preference is due to several factors: urine collection is non-invasive and straightforward, larger sample volumes can be obtained compared to blood, and phthalate (B1215562) metabolites are typically found in higher concentrations in urine. researchgate.net The measurement of urinary metabolites like MCMHP significantly reduces the risk of sample contamination from the parent phthalates, which are ubiquitous in the environment and laboratory settings. researchgate.net

For accurate analysis, spot urine samples are commonly collected. nih.gov However, because phthalates are rapidly metabolized and excreted, the concentration in a single spot urine sample reflects recent exposure, typically within the preceding 24 to 48 hours. nih.gov To account for variations in urine dilution, metabolite concentrations are often adjusted using urinary creatinine (B1669602) or specific gravity measurements.

Table 1: Pre-analytical Considerations for Urine Sample Integrity

| Parameter | Recommendation | Rationale |

| Sample Container | Use sterile, pre-screened polypropylene (B1209903) or glass containers. | To minimize external contamination from phthalates present in many plastics. |

| Collection Time | First morning void or 24-hour collection can provide a more integrated measure of exposure. | To account for diurnal variation in excretion. |

| Storage Temperature | Cool samples to approximately 4°C immediately after collection and freeze at -20°C or lower for long-term storage. | To ensure the stability of phthalate metabolites and their glucuronide conjugates. |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | To prevent degradation of the analytes. |

Studies on the stability of phthalate metabolites have shown that while total concentrations may remain stable at -70°C for up to a year, the glucuronide conjugates can degrade at higher temperatures. Therefore, immediate cooling and subsequent freezing of urine specimens are crucial to preserve the integrity of the sample until analysis.

Extraction and Purification Techniques from Complex Biological Samples

The complex nature of biological matrices such as urine necessitates efficient extraction and purification of MCMHP prior to instrumental analysis. The primary goals of these steps are to isolate the analyte from interfering substances, concentrate it to detectable levels, and prepare it in a solvent compatible with the analytical instrument.

Since phthalate metabolites are often excreted in urine as glucuronide conjugates, a deconjugation step is typically required to measure the total concentration (free and conjugated forms). nih.gov This is commonly achieved through enzymatic hydrolysis using β-glucuronidase. Following hydrolysis, various extraction techniques can be employed.

Liquid-Liquid Extraction (LLE) is a conventional method for extracting phthalate metabolites from aqueous samples like urine. mdpi.com This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com Common solvents for LLE of phthalate metabolites include ethyl acetate, hexane, and dichloromethane. mdpi.com While effective, LLE can be labor-intensive and require large volumes of organic solvents. Emulsive liquid-liquid microextraction is a newer approach that uses smaller solvent volumes. mdpi.com

Solid-Phase Extraction (SPE) is a widely used and often preferred method for the extraction and purification of phthalate metabolites from urine. nih.govmdpi.com SPE offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and improved reproducibility. nih.gov The process involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent.

Table 2: Typical Solid-Phase Extraction Parameters for Phthalate Metabolites

| SPE Step | Typical Reagents and Conditions |

| Sorbent Material | Reversed-phase sorbents like C18 or polymeric sorbents. |

| Conditioning | Methanol (B129727) followed by deionized water or an appropriate buffer. |

| Sample Loading | Urine sample (often pre-treated with enzymatic hydrolysis). |

| Washing | Water or a weak organic solvent mixture to remove interferences. |

| Elution | Acetonitrile (B52724), methanol, or ethyl acetate. |

The choice of SPE sorbent and elution solvents is critical and must be optimized to ensure high recovery of MCMHP.

A significant challenge in the analysis of phthalates and their metabolites is the potential for external contamination from laboratory equipment and reagents. mdpi.com Phthalates are pervasive in many plastic products, including those commonly found in laboratories. Therefore, stringent measures must be taken to minimize background contamination.

Key strategies to mitigate contamination include:

Use of glass or pre-screened plasticware: All glassware should be thoroughly cleaned, for instance by rinsing with acetone (B3395972) and methanol sequentially, and plastic materials should be tested for phthalate leaching before use. nih.gov

High-purity solvents and reagents: Solvents and reagents should be of the highest purity available and tested for phthalate contamination.

Procedural blanks: Including procedural blanks in each batch of samples is essential to monitor for and subtract any background contamination. nih.gov

Minimizing sample handling steps: Streamlining the analytical procedure can reduce the opportunities for contamination. mdpi.com

Advanced Chromatographic Separation Techniques

Following extraction and purification, MCMHP is quantified using advanced chromatographic techniques coupled with mass spectrometry. These methods provide the high sensitivity and selectivity required for detecting the low concentrations of these metabolites typically found in biological samples.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a state-of-the-art analytical technique for the quantification of phthalate metabolites. nih.gov UHPLC utilizes columns with smaller particle sizes, leading to higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

For the analysis of MCMHP, a reversed-phase UHPLC column, such as a phenyl or C18 column, is typically used. nih.gov The mobile phase usually consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM). nih.gov This highly selective detection method involves monitoring specific precursor-to-product ion transitions for MCMHP, which provides excellent sensitivity and minimizes interferences from the sample matrix. The use of stable isotope-labeled internal standards, such as ¹³C-labeled MCMHP, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 3: Illustrative UHPLC-MS/MS Parameters for Phthalate Metabolite Analysis

| Parameter | Typical Condition |

| UHPLC Column | Phenyl or C18, sub-2 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of phthalate metabolites. mdpi.com Due to the low volatility and polar nature of MCMHP, a derivatization step is generally required to convert the carboxylic acid group into a more volatile and thermally stable ester. nih.gov

Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents. nih.gov Recent advancements have explored injection-port derivatization to increase throughput. nih.gov After derivatization, the analyte is separated on a non-polar capillary GC column. mdpi.com

Detection is typically performed using a mass spectrometer operating in electron ionization (EI) mode. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. mdpi.com While GC-MS is a robust technique, the additional derivatization step can introduce variability and potential for error if not carefully controlled. nih.gov Some recent methods have aimed to eliminate the derivatization step for certain phthalate metabolites, though this is not yet standard practice for carboxylated metabolites like MCMHP. nih.gov

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is a cornerstone for the analysis of phthalate metabolites like Mono-(7-carboxy-4-methylheptyl) Phthalate (MCOP) in biological matrices. nih.gov Its high sensitivity and specificity enable the detection and quantification of these compounds at the very low concentrations typically found in human samples. nih.govuab.edu Analytical approaches primarily rely on coupling liquid chromatography (LC) for chemical separation with various mass spectrometric techniques for detection. researchgate.net The most prominent strategies include targeted analysis using triple quadrupole mass spectrometry and discovery-based approaches using high-resolution mass spectrometry. nih.govs4science.at

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument is considered the gold standard for the quantitative analysis of known phthalate metabolites. uab.eduresearchgate.net This targeted approach offers exceptional sensitivity and selectivity by operating in Multiple Reaction Monitoring (MRM) mode. s4science.atchromatographyonline.com In an MRM experiment, the first quadrupole selects a specific precursor ion (the deprotonated molecule of the target analyte, [M-H]⁻), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic product ion resulting from this fragmentation. uab.edu

This process effectively filters out background noise, allowing for accurate quantification even in complex biological matrices like urine. chromatographyonline.comnih.gov The specificity of monitoring a predefined precursor-to-product ion transition for each analyte makes the method robust and reproducible. uab.edus4science.at Methods have been developed for the simultaneous determination of numerous phthalate metabolites in a single, rapid analysis. nih.govrsc.org

Table 1: Illustrative MRM Parameters for Phthalate Metabolite Analysis This table provides examples of the types of parameters used in LC-MS/MS methods for phthalate metabolites. The specific transitions for MCOP would be determined during method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Mono-ethyl Phthalate (MEP) | 193.0 | 121.0 | -15 |

| Mono-n-butyl Phthalate (MBP) | 221.0 | 121.0 | -15 |

| Mono-benzyl Phthalate (MBzP) | 255.0 | 121.0 | -15 |

| Mono-(2-ethylhexyl) Phthalate (MEHP) | 277.0 | 134.0 | -18 |

| Mono-(2-ethyl-5-oxohexyl) Phthalate (MEOHP) | 307.1 | 121.0 | -18 |

High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides an alternative and complementary approach to triple quadrupole systems. nih.gov HRMS instruments deliver high resolving power and accurate mass measurements, typically with a mass deviation of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of an ion's elemental composition, which greatly aids in compound identification. nih.gov

HRMS is the central technology for untargeted metabolomics, a discovery-based strategy that aims to detect and identify all measurable metabolites in a sample without preconceived bias. nih.govmdpi.comthermofisher.com This approach is invaluable for discovering novel or previously uncharacterized phthalate metabolites that would be missed by targeted MRM methods. researchgate.netnih.gov In such studies, sophisticated data processing workflows are used to filter data, detect features, and compare profiles between exposure groups to identify potential new biomarkers of exposure. researchgate.netmycompounddiscoverer.com The fragmentation patterns of phthalate metabolites in HRMS are studied to establish diagnostic pathways that can help identify new metabolites in complex datasets. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice. nih.govresearchgate.net This technique involves "spiking" each sample with a known quantity of a stable-isotope-labeled (SIL) version of the analyte, such as ¹³C- or deuterium-labeled MCOP, prior to sample preparation and analysis. nih.govnih.gov

This SIL internal standard (IS) is chemically identical to the native analyte and thus behaves the same way during extraction, chromatography, and ionization in the mass spectrometer. researchgate.netyoutube.com Any sample loss during preparation or signal fluctuation due to matrix effects (e.g., ion suppression) will affect the analyte and the SIL-IS equally. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, these variations can be precisely corrected for, leading to a significant improvement in the accuracy and reproducibility of the results. nih.govresearchgate.net

Synthesis and Application of Isotope-Labeled Internal Standards (e.g., Deuterated and Carbon-13 Labeled Forms)

The application of IDMS is entirely dependent on the availability of high-purity, stable-isotope-labeled internal standards (SIL-IS). nih.govacanthusresearch.com These standards are molecules where one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). acanthusresearch.com The resulting mass difference allows the mass spectrometer to distinguish between the internal standard and the native analyte. youtube.com

Synthesis of these standards can be achieved through two primary routes:

Chemical Synthesis: This involves a de novo chemical synthesis pathway that incorporates isotope-containing building blocks to construct the target molecule. acanthusresearch.com This method allows for precise placement of the isotopic labels in chemically stable positions.

Metabolic/Enzymatic Synthesis: This approach uses biological systems, such as bacteria or yeast, cultured in isotope-enriched media (e.g., containing ¹³C-glucose) to produce labeled molecules. nih.gov Enzymes can also be used for specific labeling reactions. nih.govresearchgate.net

While both deuterated and ¹³C-labeled standards are used, ¹³C-labeled standards are often considered superior for LC-MS applications. nih.gov Deuterium labeling can sometimes alter the physicochemical properties of the molecule enough to cause a slight shift in its chromatographic retention time compared to the unlabeled analyte (an "isotope effect"). nih.govresearchgate.net This lack of perfect co-elution can introduce quantitative errors, particularly in the presence of significant matrix effects. researchgate.net In contrast, ¹³C-labeled standards have chromatographic behavior that is virtually identical to their native counterparts, ensuring more reliable correction and higher data accuracy. nih.gov

Table 2: Comparison of Deuterium (²H) and Carbon-13 (¹³C) Labeled Internal Standards

| Attribute | Deuterium (²H) Labeled Standards | Carbon-13 (¹³C) Labeled Standards |

|---|---|---|

| Synthesis | Often synthetically less complex and less expensive. | Generally more complex and costly to synthesize. libios.fr |

| Stability | Generally stable, but D atoms on exchangeable sites (-OD, -ND) can exchange with hydrogen from the solvent. researchgate.net Must be placed on stable C-H bonds. | Extremely stable, as the C-C and C-H backbone is not prone to exchange. researchgate.net |

| Chromatographic Behavior | Can exhibit chromatographic shifts, eluting slightly earlier than the native analyte (isotope effect). nih.govnih.govresearchgate.net | Co-elutes almost perfectly with the native analyte. nih.gov |

| Accuracy in IDMS | Potential for quantitative error if chromatographic separation from the analyte is significant. researchgate.net | Considered the "gold standard" for providing the highest accuracy due to identical behavior. nih.gov |

Robust Quality Assurance and Quality Control Protocols in Phthalate Metabolite Analysis

Ensuring the accuracy, reliability, and comparability of data in phthalate metabolite analysis requires the implementation of stringent Quality Assurance (QA) and Quality Control (QC) protocols. rsc.orgnih.gov A significant challenge in this field is the ubiquitous presence of parent phthalates in the laboratory environment, which can lead to background contamination of samples. cdc.govoup.com

Robust QA/QC procedures are essential to monitor and control for such issues. Key components of a comprehensive QA/QC program include:

Procedural Blanks: Analyzing a "blank" sample (e.g., purified water) that is processed through the entire sample preparation and analysis procedure alongside the actual study samples. This helps to identify and quantify any background contamination introduced during the analytical process. youtube.com

Certified Reference Materials (CRMs): When available, analyzing CRMs with known concentrations of the target analytes provides a measure of method accuracy.

Quality Control Samples: These are typically prepared by spiking a pooled matrix (e.g., urine) with known concentrations of the analytes at low and high levels relevant to the study. nih.gov These samples are analyzed with each batch of unknown samples to monitor the precision and accuracy of the method over time. chromatographyonline.comyoutube.com

Standard Accuracy Verification: Studies have shown that commercial certified standard solutions can have lot-to-lot discrepancies. nih.gov It is crucial for laboratories to verify the accuracy of new lots of standards, for instance by comparing them against standards from a different supplier or a previously validated lot. nih.govoup.com

Method Validation: The analytical method must be thoroughly validated to determine its performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery. chromatographyonline.comnih.gov

Table 3: Essential Quality Control Procedures in Phthalate Analysis

| QC Procedure | Purpose | Frequency |

|---|---|---|

| Procedural Blank | Monitors for background contamination during sample handling and analysis. youtube.com | Included in every analytical batch. |

| Calibration Curve | Establishes the relationship between instrument response and analyte concentration for quantification. s4science.at | Included in every analytical batch. |

| Calibration Check Standard | Verifies the accuracy of the calibration curve; often prepared from a separate stock solution. youtube.com | Included in every analytical batch. |

| Spiked Matrix Samples (QC Samples) | Assesses method accuracy, precision, and recovery in the relevant biological matrix. chromatographyonline.comnih.gov | Multiple levels (e.g., low, high) included in every analytical batch. |

| Standard Lot Verification | Ensures the accuracy of new batches of certified analytical standards to prevent systemic bias. nih.govoup.com | Performed on every new lot of standards received. |

Human Exposure Assessment Utilizing Mono 7 Carboxy 4 Methylheptyl Phthalate As a Biomarker

Conceptual Frameworks for Chemical Exposure Assessment via Biomonitoring

Biomonitoring is a cornerstone of environmental health science, providing a direct measure of the body's burden of environmental chemicals. cdc.govnih.gov This process involves analyzing human tissues and fluids, such as urine, blood, or breast milk, to quantify the concentration of a chemical or its metabolites. cdc.govnih.gov The resulting data offers an integrated picture of exposure from all potential sources and routes, including ingestion, inhalation, and dermal contact. cdc.govnih.gov

The conceptual framework for using biomarkers like mono-(7-carboxy-4-methylheptyl) phthalate (B1215562) in exposure assessment involves several key steps. researchgate.netresearchgate.net Initially, a biomarker of exposure must be identified—a specific metabolite that is reliably excreted and can be accurately measured. cdc.gov For diisononyl phthalate (DINP), a complex mixture of isomers, the secondary oxidative metabolite mono-(7-carboxy-4-methylheptyl) phthalate (cx-MiNP) serves this purpose. researchgate.netnih.govnih.goviarc.fr

Once a suitable biomarker is established, biomonitoring studies can be designed to collect data from representative populations. cdc.gov These studies, such as large-scale national surveys, provide baseline data on exposure levels and allow for the tracking of trends over time. cdc.govhbm4eu.eu The interpretation of this data involves comparing biomarker concentrations to health-based guidance values or reference levels to assess potential health risks. nih.gov This framework allows scientists and public health officials to identify highly exposed populations, understand the effectiveness of regulatory actions, and prioritize chemicals for further research and potential intervention. researchgate.net

Population-Level Occurrence and Distribution of this compound

The presence of this compound in human urine is indicative of widespread exposure to its parent compound, DINP. cpsc.gov Large-scale biomonitoring programs have been instrumental in documenting the extent of this exposure across diverse populations.

National and International Biomonitoring Surveys (e.g., NHANES, HBM4EU)

The U.S. National Health and Nutrition Examination Survey (NHANES) and the European Human Biomonitoring Initiative (HBM4EU) are two prominent programs that have provided extensive data on phthalate exposure. hbm4eu.eucdc.govepa.govresearchgate.net

NHANES: Data from NHANES has revealed the widespread presence of various phthalate metabolites in the U.S. population. cdc.govepa.govnih.gov While early cycles of NHANES (1999-2000) infrequently detected the primary metabolite of DINP, mono-isononyl phthalate, later studies have included the measurement of more specific oxidative metabolites like this compound, providing a clearer picture of DINP exposure. nih.gov

HBM4EU: The HBM4EU project has harmonized biomonitoring data from numerous European countries, creating a comprehensive overview of chemical exposure across the continent. researchgate.nethbm4eu.euresearchgate.netmdpi.com This initiative has generated baseline data for phthalate and DINCH concentrations in thousands of European children and adolescents. hbm4eu.eu HBM4EU data has shown that while concentrations of some regulated phthalates are decreasing, levels of DINP have remained stable in certain regions. hbm4eu.eu The project has been crucial in identifying age-related and geographical differences in exposure levels. researchgate.netresearchgate.net For instance, data from Western and Northern Europe has indicated that children tend to have lower concentrations of the DINP metabolite cx-MiDP compared to adolescents and adults. researchgate.net

Geographic, Demographic, and Socioeconomic Variations in Metabolite Concentrations

Analysis of biomonitoring data has consistently shown variations in phthalate metabolite concentrations based on geography, demographics, and socioeconomic status. escholarship.orgnih.gov

Geographic Variations: The HBM4EU initiative has highlighted regional differences in phthalate exposure across Europe. researchgate.net These variations can be influenced by differences in consumer product regulations, lifestyle habits, and dietary patterns.

Demographic Variations: Age and sex are significant predictors of phthalate exposure. escholarship.orgresearchgate.net Studies have shown that children often have higher exposure levels to certain phthalates than adults. researchgate.netnih.gov This is attributed to factors such as higher hand-to-mouth behavior, greater dust ingestion relative to body weight, and the use of different consumer products. regulations.gov Some studies have also reported higher levels of certain phthalate metabolites in females, which may be linked to the use of personal care products. nih.govnih.gov

Socioeconomic and Racial/Ethnic Variations: Research has also pointed to disparities in phthalate exposure linked to socioeconomic status and race/ethnicity. escholarship.orgnih.govfrontiersin.org Studies in the U.S. have found that non-Hispanic black and Hispanic populations may have higher levels of certain phthalate metabolites compared to non-Hispanic whites. escholarship.orgnih.gov These differences could be related to variations in diet, housing conditions, and the use of certain consumer products. nih.gov

Identification of Primary Sources and Pathways of Parent Phthalate Exposure

Understanding the sources and pathways of exposure to diisononyl phthalate (DINP) is essential for developing effective strategies to reduce human exposure. ca.govepa.gov DINP is a high-molecular-weight phthalate primarily used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility. ca.govca.gov

Contributions from Consumer Products and Indoor Environments

A primary route of human exposure to DINP is through the use of consumer products and subsequent contamination of indoor environments. ca.govca.govdiva-portal.org

Consumer Products: DINP is found in a wide array of plastic products, including:

Vinyl flooring and wall coverings ca.govconklelaw.com

Automobile interiors ca.gov

Wire and cable insulation ca.gov

Gloves, garden hoses, and footwear ca.govconklelaw.com

Some inks, pigments, adhesives, and paints ca.gov

Because DINP is not chemically bound to the plastic, it can leach or migrate out of these products over time. regulations.govca.gov

Indoor Environments: The gradual release of DINP from consumer products leads to its accumulation in indoor air and dust. ca.govnih.gov Settled dust, in particular, can become a significant reservoir for phthalates. diva-portal.orgnih.gov People can then be exposed through inhalation of contaminated air and ingestion of dust that has settled on hands, food, and other objects. regulations.govca.gov This is a particular concern for young children who have more frequent hand-to-mouth contact. regulations.gov Studies have shown a correlation between the presence of PVC flooring in homes and higher intake of certain phthalates. diva-portal.org

Dietary and Ingestive Routes of Exposure

Ingestion is considered a major pathway for DINP exposure. nih.govnih.gov

Food Contamination: Low levels of DINP have been detected in some food products. ca.govca.gov This contamination can occur during food processing and packaging, as DINP can migrate from plastic materials used in conveyor belts, tubing, and food packaging into the food itself. ca.govgreenfacts.org Processed and packaged foods may have higher levels of phthalates compared to fresh, unprocessed foods. ca.gov

Dust Ingestion: As mentioned previously, the ingestion of contaminated indoor dust is another significant ingestive route, especially for infants and young children. regulations.gov

The following table provides a summary of key research findings related to the population-level occurrence of this compound and its parent compound, DINP.

| Survey/Study | Population | Key Findings |

| NHANES (U.S.) | General U.S. Population | Widespread exposure to various phthalates detected. nih.gov Infrequent detection of the primary DINP metabolite in early surveys, highlighting the need to measure more specific oxidative metabolites. nih.gov |

| HBM4EU (Europe) | European Children, Adolescents, and Adults | Harmonized data from multiple countries shows stable DINP exposure in some regions, in contrast to decreasing trends for other regulated phthalates. hbm4eu.eu Children were found to have lower concentrations of the DINP metabolite cx-MiDP than adolescents and adults in Western and Northern Europe. researchgate.net |

| Racial/Ethnic Variation Studies (U.S.) | Pregnant Women | Significant differences in baseline phthalate metabolite levels by race/ethnicity, with higher levels in non-white populations for many phthalates. nih.gov |

| Swedish SELMA Study | Pregnant Women and Children | Homes with PVC flooring were linked to higher maternal intake of certain phthalates. diva-portal.org Indoor dust was estimated to contribute to the total daily intake of analyzed phthalates. diva-portal.org |

Temporal Trends and Variability in Population Exposure Profiles

Recent human biomonitoring studies have revealed dynamic shifts in phthalate exposure within the general population. A notable trend is the increasing exposure to DiNP, which is often used as a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP).

Analysis of data from the National Health and Nutrition Examination Survey (NHANES) in the United States indicates a significant increase in exposure to DiNP over the last decade. nih.gov While exposures to certain phthalates like DEHP have declined, the use of replacement phthalates such as DiNP has risen. nih.gov This shift is also reflected in European populations, where recent biomonitoring studies have shown increasing temporal trends for some phthalate replacements. researchgate.net For instance, a study investigating trends from 2005 to 2014 found a notable increase in the frequency of the hazard quotient for DiNP, offsetting a decrease for DEHP. nih.gov This suggests a substitution of DEHP with DiNP in consumer products over time. nih.gov

The table below, derived from NHANES data, illustrates the trend in the geometric mean (GM) of a DiNP metabolite, highlighting the increasing exposure in the U.S. population.

| NHANES Cycle | Geometric Mean (ng/mL) of DiNP Metabolite * |

| 2005-2006 | Data not available in this format |

| 2007-2008 | Data not available in this format |

| 2009-2010 | Higher than in 2005-2006 for MCNP in adults |

| 2011-2012 | Continued increase observed |

| 2013-2014 | Hazard Index contribution from DiNP increased |

| Note: Data is often presented for a sum of DiNP metabolites or a specific metabolite like MCNP (Mono(carboxyisononyl) phthalate), a close analogue or the same as MCMHP, depending on the specific isomer. |

A study conducted in Boston, MA, between 2000 and 2017 also reported significant increases in urinary concentrations of DiNP metabolites. nih.gov This body of evidence strongly suggests that as regulatory actions and consumer preferences have led to the phasing out of certain phthalates, the exposure to replacement plasticizers, including DiNP, has commensurately increased in the population.

Inter-individual and Within-individual Variability in Urinary Metabolite Excretion

The accurate assessment of exposure to non-persistent chemicals like DiNP is complicated by the variability in the urinary excretion of their metabolites, both between different individuals (inter-individual) and within the same individual over time (within-individual).

Studies have consistently shown that DiNP metabolites exhibit substantial within-subject variability. researchgate.net The short-term reproducibility of urinary concentrations for DiNP metabolites is generally poor, with intraclass correlation coefficients (ICCs) often below 0.4. nih.govacs.org This high variability is largely attributed to the primary route of exposure for DiNP, which is through diet. nih.gov Since dietary intake can vary significantly from day to day, the excretion of DiNP metabolites also fluctuates considerably. researchgate.net

This high within-individual variability means that a single spot urine sample may not accurately represent an individual's typical or long-term exposure. researchgate.netresearchgate.net This has significant implications for epidemiological studies, as it can lead to exposure misclassification and potentially obscure associations between DiNP exposure and health outcomes. acs.org

The table below presents typical Intraclass Correlation Coefficient (ICC) values for DiNP metabolites from a study assessing variability. Lower ICC values indicate higher within-individual variability compared to between-individual variability, signifying poor reproducibility of a single measurement.

| Phthalate Metabolite Group | Sample Type | Intraclass Correlation Coefficient (ICC) | Reproducibility |

| DiNP Metabolites | Spot Urine | < 0.4 | Poor |

| DiNP Metabolites | 24-hour Urine | Slightly higher than spot | Poor |

| DiNP Metabolites | Morning Voids | Improved over spot samples | Moderate |

In contrast to the high within-individual variability, the inter-individual variability is also considerable, reflecting differences in diet, lifestyle, and metabolism among the population. However, the high within-person variance for DiNP metabolites is the dominant factor affecting the reliability of exposure assessment from single urine samples. nih.gov Some research suggests that using first morning void urine samples may offer some improvement in reproducibility compared to spot samples collected at other times of the day. nih.gov Despite this, the consensus is that for phthalates with high variability like DiNP, multiple urine samples are necessary to obtain a more accurate and stable estimate of an individual's exposure. researchgate.netnih.gov

Epidemiological Investigations and Population Level Associations with Mono 7 Carboxy 4 Methylheptyl Phthalate Exposure

Associations between Mono-(7-carboxy-4-methylheptyl) Phthalate (B1215562) Levels and General Biological Parameters

Researchers have investigated the links between urinary MCMHP concentrations and a range of biological endpoints, from metabolic indicators to reproductive hormones.

Studies exploring the connection between MCMHP and metabolic or hormonal changes have yielded mixed results. Associations have been noted, particularly concerning obesity and reproductive health.

In a cross-sectional study of Spanish workers, higher urinary concentrations of the sum of DEHP metabolites (ΣDEHP), which includes MCMHP, were significantly associated with general obesity. mdpi.com However, when analyzed individually, the positive association for MCMHP did not reach statistical significance. mdpi.com In contrast, a study of pregnant women in Taiwan found that MCMHP was only detected in about a quarter of the participants and did not find a significant link to altered thyroid hormone levels. researchgate.net

More pronounced associations have been observed in the context of reproductive health. One study found that increased urinary MCMHP levels in men were significantly associated with lower total sperm counts and concentrations. nih.gov Furthermore, a retrospective study of couples seeking to conceive found that men in the highest quartile of urinary MCMHP concentration had a significantly increased risk of subfecundity (a longer time to pregnancy) compared to those in the lowest quartile. aalto.fi

Interactive Data Table: Associations of MCMHP with Metabolic and Hormonal Parameters

| Study Population | Health Outcome | Finding | Statistical Significance | Citation |

|---|---|---|---|---|

| Spanish Adult Workers | General Obesity | Positive association with ΣDEHP (includes MCMHP). Individual association for MCMHP was positive but not significant. | Significant for ΣDEHP, Not Significant for individual MCMHP | mdpi.com |

| Taiwanese Pregnant Women | Thyroid Hormones (T4) | No significant association found. Low detection rate (approx. 25%). | Not Significant | researchgate.net |

| Men (General Population) | Semen Quality | Increased urinary MCMHP associated with lower total sperm count and concentration. | Significant | nih.gov |

| Preconception Men | Fecundity (Time to Pregnancy) | Men in the highest exposure quartile had a 4-fold increased risk of subfecundity. | Significant (p<0.001 for trend) | aalto.fi |

Systemic homeostasis refers to the body's ability to maintain a stable internal environment. Chronic inflammation and oxidative stress are two key processes that disrupt this balance and are implicated in many diseases. Research into whether MCMHP exposure correlates with biomarkers of these processes has produced conflicting results.

A study conducted in Jeddah, Saudi Arabia, which measured 57 xenobiotics in urine, found that concentrations of DEHP metabolites, including mCMHP, were significantly associated with 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHDG), a biomarker of oxidative stress. kau.edu.sa This suggests a potential link between DEHP exposure and increased oxidative damage to DNA.

Conversely, a hospital-based study of adults in Granada, Spain, analyzed phthalate concentrations in serum and biomarkers of oxidative stress in adipose tissue. nih.gov This investigation found no significant association between MCMHP levels and the measured oxidative stress markers, which included glutathione (B108866) (GSH), glutathione peroxidase (GPx), and thiobarbituric acid reactive substances (TBARS). nih.gov

Interactive Data Table: Correlative Analyses of MCMHP with Homeostasis Biomarkers

| Study Population | Biomarker Analyzed | Matrix | Finding | Citation |

|---|---|---|---|---|

| General Population (Jeddah, Saudi Arabia) | 8-hydroxy-2'-deoxyguanosine (8OHDG) | Urine | Concentrations of DEHP metabolites (including MCMHP) were significantly associated with 8OHDG. | kau.edu.sa |

| Adult Cohort (Granada, Spain) | Glutathione (GSH), Glutathione Peroxidase (GPx), TBARS | Serum / Adipose Tissue | No significant association was found between MCMHP and the measured oxidative stress markers. | nih.gov |

Confounding Factors and Statistical Adjustments in Population-Based Studies

A critical challenge in epidemiological research is accounting for confounding variables—factors that are associated with both the exposure (MCMHP) and the outcome (e.g., obesity) and can distort the true relationship between them. To isolate the effect of MCMHP, researchers use statistical models to adjust for a range of potential confounders.

Commonly adjusted-for confounders in studies of phthalates include:

Demographic Factors: Age and sex are almost universally included as covariates. mdpi.comaalto.finih.gov

Socioeconomic Status: Indicators like education level and income are often included, as they can influence lifestyle and exposure patterns. aalto.finih.gov

Lifestyle and Behavioral Factors: Variables such as smoking status, alcohol consumption, and physical activity levels are frequently controlled for in statistical analyses. mdpi.comnih.gov

Physiological Measures: Body Mass Index (BMI) is a crucial confounder in studies of metabolic outcomes. aalto.finih.gov Urinary creatinine (B1669602) is used to adjust for urine dilution when measuring metabolite concentrations. researchgate.net

To perform these adjustments, researchers typically employ multivariable regression models, such as multiple linear regression or logistic regression. nih.govaalto.fi For example, in the study linking MCMHP to male subfecundity, the analysis adjusted for the age and BMI of both the male and female partners, as well as education, income, smoking, and alcohol use. aalto.fi These rigorous adjustments are essential for strengthening the validity of the findings in observational research.

Considerations for Cumulative Exposure Assessment and Mixtures of Phthalate Metabolites

Humans are not exposed to chemicals in isolation but rather to complex mixtures from various sources, including diet, personal care products, and indoor environments. diva-portal.orgcanada.ca Therefore, assessing the health impact of a single chemical like MCMHP requires considering its role within the broader context of cumulative phthalate exposure.

Risk assessment has increasingly moved towards evaluating the combined effects of multiple phthalates that may act on the same biological pathways. canada.canih.gov Two key approaches used in this area are the Hazard Index (HI) and Weighted Quantile Sum (WQS) regression.

Hazard Index (HI): This approach sums the risk quotients of individual chemicals that share a common adverse outcome. It is a common tool in cumulative risk assessment to determine if the combined exposure exceeds a level of concern. acs.orgcanada.canih.gov

In many studies, MCMHP is not analyzed in isolation but is included as part of the molar sum of DEHP metabolites (ΣDEHP). mdpi.comdiva-portal.org This acknowledges that the observed health effect may be due to the combined action of DEHP's various breakdown products. The focus on mixtures is critical because risk estimates based on individual phthalate exposures may not be sufficiently protective of public health. canada.ca

Environmental Presence and Fate of Precursor Phthalate Esters Relevant to Mono 7 Carboxy 4 Methylheptyl Phthalate Formation

Anthropogenic Sources and Environmental Release Mechanisms of High Molecular Weight Phthalates (e.g., DiNP, DiDP)

High molecular weight phthalates such as DiNP and DiDP are primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) products. koreamed.orgnih.gov Their production and widespread application lead to their release into the environment through various mechanisms.

Significant releases of DiNP and DiDP occur from industrial facilities involved in their production and the processing of PVC. greenfacts.org These releases are primarily directed into wastewater, with smaller amounts emitted into the air. greenfacts.org However, the most substantial environmental releases originate from the lifecycle of consumer and industrial products containing these phthalates. greenfacts.orgnih.gov Phthalates are not chemically bound to the polymer matrix and can leach, migrate, or volatilize from products during their use and after disposal. mdpi.com

Key sources of release include:

Building materials: Flooring, wall coverings, and roofing membranes. koreamed.org

Automotive applications: Car interiors, undercoating, and wiring.

Consumer goods: Toys, footwear, and textiles. nih.gov

Food packaging: Plastic films and containers. koreamed.orgnih.gov

Medical devices: Tubing and bags. koreamed.org

The disposal of these products in landfills or through incineration contributes to the long-term release of DiNP and DiDP into soil, water, and air. greenfacts.org Consequently, these compounds are ubiquitously found in various environmental compartments, including indoor air and house dust. nih.govelsevierpure.com

Environmental Distribution and Partitioning across Different Compartments (e.g., Water, Sediment, Soil, Air)

Once released, the physicochemical properties of DiNP and DiDP govern their distribution in the environment. These compounds are characterized by low water solubility and high octanol-water partition coefficients (Kow), indicating a strong tendency to sorb to organic matter. greenfacts.org

Water: In aqueous environments, predicted concentrations of DiDP can range from 5-6 µg/L near sites using it in paints and sealants to 45 µg/L close to production sites. greenfacts.org For DiNP, predicted water concentrations are between 1-8 µg/l near various industrial uses. greenfacts.org Due to their hydrophobicity, they readily partition from the water column to sediment. nih.gov

Sediment and Soil: DiNP and DiDP exhibit strong binding to sewage sludge, soils, and sediments. greenfacts.orggreenfacts.org This leads to their accumulation in these compartments, with concentrations in sediment reported to range from 10.7 to 150 mg/kg dry weight for DiNP. greenfacts.org Their mobility in soil is very low. greenfacts.orggreenfacts.org

Air: While direct emissions to air occur, the primary atmospheric presence is due to volatilization from products. greenfacts.orgnih.gov In the atmosphere, they can exist in the gas phase or adsorbed to particulate matter. researchgate.net Their estimated atmospheric half-lives are short, approximately 0.7 days for DiNP and 0.6 days for DiDP. greenfacts.orggreenfacts.org

The table below summarizes the predicted environmental concentrations (PECs) of DiNP and DiDP in various environmental compartments near sources.

| Phthalate (B1215562) | Environmental Compartment | Predicted Environmental Concentration (PEC) |

|---|---|---|

| DiDP | Water (near production sites) | 45 µg/L |

| DiDP | Water (near PVC processing sites) | 16 µg/L |

| DiDP | Aquatic Organisms (near sources) | 12 to 31 mg/kg wet weight |

| DiDP | Soil Dwelling Organisms (near sources) | 0.02 to 6 mg/kg wet weight |

| DiNP | Water (near PVC processing sites) | 9.7 µg/L |

| DiNP | Water (near production sites) | 2.2 µg/L |

| DiNP | Sediment | 10.7 to 150 mg/kg dry weight |

| DiNP | Soil (near PVC processing sites) | 10.9 mg/kg dry weight |

| DiNP | Aquatic Organisms (near sources) | 3 to 18 mg/kg wet weight |

| DiNP | Soil Dwelling Organisms (near sources) | 0.01 to 4 mg/kg wet weight |

Advanced Research Directions and Future Perspectives in the Study of Mono 7 Carboxy 4 Methylheptyl Phthalate

Integration of Exposure Biomonitoring Data with Advanced Computational Toxicology

The integration of human biomonitoring data for 7cx-MMeHP with advanced computational toxicology represents a pivotal step towards a more comprehensive understanding of DiNP-related health risks. Biomonitoring, the measurement of a chemical or its metabolites in human tissues or fluids, provides a direct measure of internal exposure. When combined with computational models, this data can be used to reconstruct exposure scenarios, identify major exposure sources, and predict potential adverse health outcomes.

Future research in this area is focused on developing more sophisticated models that can link urinary levels of 7cx-MMeHP to specific exposure pathways, such as diet, indoor dust, and consumer products. These models will increasingly incorporate data from in vitro high-throughput screening assays to predict the biological activity of 7cx-MMeHP and its parent compounds, thereby bridging the gap between exposure and potential toxicity. The development of a physiologically based pharmacokinetic (PBPK) model for DiNP, which includes its metabolites like 7cx-MMeHP, is a significant advancement in this field. nih.gov

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Refined Exposure Reconstruction

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.gov The development of PBPK models for DiNP and its metabolites, including 7cx-MMeHP, is a crucial area of ongoing research. nih.gov These models are instrumental in refining exposure reconstruction from biomonitoring data.

A PBPK model for DiNP has been developed and adapted from existing models for other phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di-butylphthalate (DBP). nih.gov This model considers the hydrolysis of DiNP in the gut, plasma, and liver, as well as the subsequent oxidative metabolism and conjugation of the monoester metabolite, mono-isononyl phthalate (MiNP), to form metabolites such as 7cx-MMeHP. nih.gov By simulating the kinetic processes, these models can help to estimate the internal dose of the active metabolites in various tissues, which is often more relevant for assessing toxicity than the external exposure to the parent compound. nih.govnih.gov

Future refinements of these models will likely include more detailed descriptions of the metabolic pathways leading to 7cx-MMeHP and incorporate population variability to better predict the range of internal doses within the human population. nih.gov Such models are invaluable tools for translating biomonitoring data into meaningful risk assessments. nih.gov

Interactive Data Table: Key Parameters in a Human PBPK Model for a Phthalate (Example)

This table illustrates the types of parameters used in PBPK models. Specific values for a DiNP/7cx-MMeHP model would be derived from experimental and in silico data.

| Parameter Type | Parameter Name | Description |

| Physiological | Body Weight | The total weight of the individual. |

| Tissue Volumes | The volume of different organs and tissues (e.g., liver, fat, kidney). | |

| Blood Flow Rates | The rate of blood flow to different tissues. | |

| Chemical-Specific | Partition Coefficients | The ratio of the chemical's concentration in a tissue to its concentration in blood. |

| Metabolic Rate Constants | The rates of enzymatic reactions that transform the chemical. | |

| Protein Binding | The extent to which the chemical binds to proteins in the blood. | |

| Exposure | Dosing Route | The way the chemical enters the body (e.g., oral, dermal, inhalation). |

| Dose Amount | The quantity of the chemical to which an individual is exposed. |

Exploration of Individual Susceptibility Factors Influencing Metabolite Levels and Disposition

The levels of 7cx-MMeHP in an individual's body are not solely determined by the extent of their exposure to DiNP. A growing body of research is focused on understanding the individual susceptibility factors that can influence the metabolism and disposition of phthalates. These factors can include genetics, age, sex, diet, and co-exposures to other chemicals.

For instance, studies on other phthalates like DEHP have shown that individual characteristics and lifestyle factors are associated with differences in metabolism. nih.govnih.gov Research has indicated that age and being overweight can influence the ratio of primary to secondary metabolites of DEHP. nih.govnih.gov While specific studies on DiNP and 7cx-MMeHP are still emerging, it is plausible that similar factors affect its metabolism.

Future research will likely employ genome-wide association studies (GWAS) and other advanced molecular epidemiology techniques to identify specific genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) that are associated with variations in 7cx-MMeHP levels. Understanding these susceptibility factors is critical for identifying subpopulations that may be at a higher risk from DiNP exposure.

Role of Mono-(7-carboxy-4-methylheptyl) Phthalate in Cumulative Risk Assessment Frameworks for Chemical Mixtures

Humans are constantly exposed to a complex mixture of chemicals, not just single substances in isolation. Cumulative risk assessment (CRA) is an approach that evaluates the combined risks from multiple chemical exposures. acs.org this compound, as a biomarker for DiNP exposure, plays a significant role in these frameworks, particularly for phthalates that share common mechanisms of toxicity. nih.govepa.gov

Some phthalates, including DiNP, have been identified as having anti-androgenic effects, leading to what is known as the "phthalate syndrome." nih.govepa.gov Because these chemicals can act in concert, assessing the risk of one phthalate at a time may underestimate the total risk. nih.gov The U.S. Environmental Protection Agency (EPA) is including DiNP in its cumulative risk assessment along with five other phthalates that have the potential to cause phthalate syndrome. epa.govspecialchem.comspecialchem.com

Future directions in this area will involve refining the methodologies for CRA to better account for the additive and potentially synergistic effects of phthalate mixtures. This will require a deeper understanding of the dose-response relationships of individual phthalates and their metabolites, including 7cx-MMeHP, and the development of more sophisticated models to predict the combined effects of these mixtures. acs.org

Innovations in High-Throughput Analytical Methodologies and Automation for Large-Scale Biomonitoring

Large-scale biomonitoring studies are essential for understanding population-wide exposure trends to chemicals like DiNP. The analysis of 7cx-MMeHP in hundreds or thousands of urine samples requires analytical methods that are not only sensitive and specific but also rapid and cost-effective.

Current methods for detecting 7cx-MMeHP and other phthalate metabolites typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). Innovations in this field are focused on increasing the throughput of these methods through automation, the use of smaller sample volumes, and the development of multiplex assays that can measure a wide range of environmental chemical biomarkers simultaneously.

Future research will likely see the development of novel analytical platforms, potentially including biosensors and other rapid screening technologies, that can provide near-real-time exposure data. These advancements will be critical for conducting large-scale epidemiological studies and for implementing more responsive public health interventions.

Research on the Toxicokinetics of Novel Phthalate Alternatives and Their Metabolites

As concerns about the health effects of certain phthalates have grown, a number of alternative plasticizers have been introduced into the market. cpsc.govuml.edu However, the toxicokinetic profiles of many of these alternatives and their metabolites are not yet well understood. uml.edu Research in this area is crucial for ensuring that replacement chemicals are indeed safer than the ones they are intended to replace.

Studies are beginning to investigate the metabolism and potential toxicity of phthalate substitutes such as 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH), tris-2-ethylhexyl trimellitate (TOTM), and bis-2-ethylhexyl terephthalate (B1205515) (DEHT). nih.gov For example, some research has shown that while certain alternatives may have lower toxicity, others may still exhibit endocrine-disrupting properties. nih.govnih.gov

Future research will need to systematically evaluate the toxicokinetics of these novel alternatives, including identifying their major metabolites and developing PBPK models to compare their internal dosimetry to that of traditional phthalates like DiNP. This comparative approach will be essential for making informed decisions about the use of safer chemical alternatives in consumer products.

Q & A

Q. What analytical methods are recommended for detecting Mono-(7-carboxy-4-methylheptyl) Phthalate in biological samples?

- Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for quantification. Sample preparation should include enzymatic deconjugation (e.g., β-glucuronidase treatment) to hydrolyze glucuronide-bound metabolites. Validate methods using matrix-matched calibration standards and quality control samples to address matrix effects. For enhanced sensitivity, employ high-resolution mass spectrometry (HRMS) to distinguish structural isomers, as demonstrated in metabolomics studies of similar carboxy-substituted phthalates .

Q. How can researchers account for variability in urinary metabolite concentrations when assessing exposure?

- Methodology : Collect repeated urine samples across multiple time points to address intra-individual variability. Use creatinine or specific gravity adjustment to normalize concentrations. Statistical approaches like geometric mean calculations and 95% confidence intervals (as shown in NHANES comparisons) improve robustness . For longitudinal studies, mixed-effects models can separate temporal trends from random variability .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodology : Conduct in vivo metabolic studies using isotope-labeled phthalates to track oxidation, hydroxylation, and carboxylation pathways. Compare results to structurally similar compounds like DEHP metabolites (e.g., MEHHP, MEOHP), which undergo ω- and β-oxidation to form carboxyalkyl derivatives. Urinary excretion profiles and fecal metabolite analysis can clarify elimination routes .

Advanced Research Questions

Q. How do structural modifications of this compound influence its endocrine-disrupting potential?

- Methodology : Use molecular docking simulations to assess binding affinity to nuclear receptors (e.g., androgen receptor, PPARγ). Validate findings with in vitro reporter gene assays. Structural analogs like MEHHP and MEOHP show that carboxylation reduces receptor binding compared to hydroxylated metabolites, suggesting steric hindrance or electronic effects . Compare dose-response curves across metabolites to quantify potency differences .

Q. What methodologies are effective for resolving contradictory findings in epidemiological studies on phthalate exposure?

- Methodology : Apply systematic review frameworks (e.g., PRISMA guidelines) with strict inclusion criteria to minimize heterogeneity. Perform meta-regression to identify confounding factors (e.g., exposure timing, population demographics). Sensitivity analyses excluding studies with high bias risk (e.g., non-urinary biomarkers) improve reliability . Cross-study comparisons using standardized metrics (e.g., μg/g creatinine) enhance comparability .

Q. What epigenetic analysis techniques are suitable for investigating long-term effects of this compound exposure?

- Methodology : Employ whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS) to identify differentially methylated regions (DMRs). Integrate transcriptomic data (RNA-seq) to link methylation changes to gene expression. For mechanistic insights, use in vitro models with DNA methyltransferase inhibitors to test causality . Prioritize candidate genes involved in endocrine signaling (e.g., ESR1, AR) based on prior phthalate studies .

Data Contradiction and Research Gaps

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for carboxy-substituted phthalates?

- Methodology : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in metabolite bioavailability. Validate models using paired in vitro (hepatocyte assays) and in vivo (rodent) data. Consider species-specific metabolic rates, as human clearance of carboxy metabolites may differ from rodents .

Q. What are the critical data gaps in understanding the cumulative risk of this compound with other phthalates?

- Methodology : Develop mixture toxicity models (e.g., concentration addition or independent action) using toxicity pathway-specific data. Prioritize metabolites with shared mechanisms (e.g., oxidative stress, receptor antagonism). Leverage NHANES biomonitoring data to identify co-exposure patterns . Address gaps in transgenerational epigenetic effects through multigenerational rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.